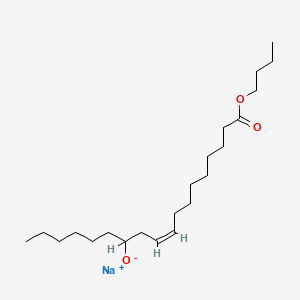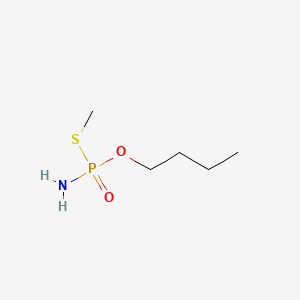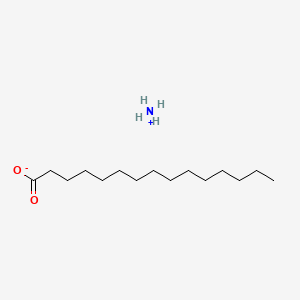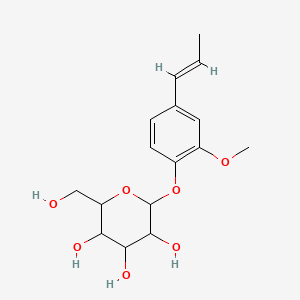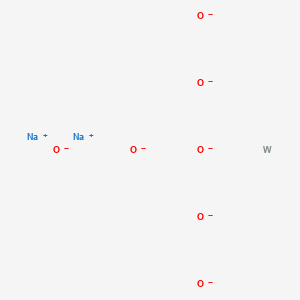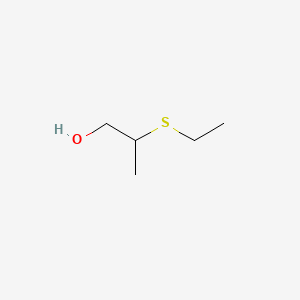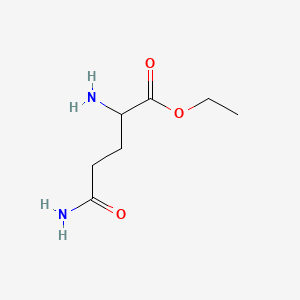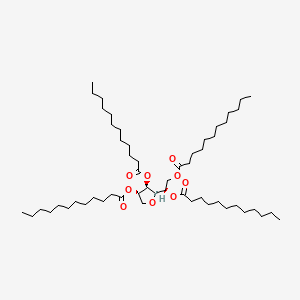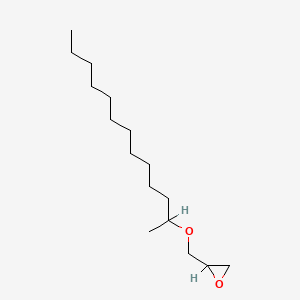
(((Methyldodecyl)oxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((Methyldodecyl)oxy)methyl)oxirane, also known as 2-(tridecan-2-yloxymethyl)oxirane, is an organic compound with the molecular formula C16H32O2 and a molar mass of 256.42408 g/mol . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a long alkyl chain, making it a unique molecule with interesting chemical properties.
Preparation Methods
The synthesis of (((Methyldodecyl)oxy)methyl)oxirane typically involves the reaction of tridecan-2-ol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
(((Methyldodecyl)oxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(((Methyldodecyl)oxy)methyl)oxirane has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (((Methyldodecyl)oxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions .
Comparison with Similar Compounds
Similar compounds to (((Methyldodecyl)oxy)methyl)oxirane include other oxirane derivatives such as:
- 2-(methoxymethyl)oxirane
- 2-(ethoxymethyl)oxirane
- 2-(butoxymethyl)oxirane
What sets this compound apart is its long alkyl chain, which imparts unique physical and chemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
94247-84-4 |
|---|---|
Molecular Formula |
C16H32O2 |
Molecular Weight |
256.42 g/mol |
IUPAC Name |
2-(tridecan-2-yloxymethyl)oxirane |
InChI |
InChI=1S/C16H32O2/c1-3-4-5-6-7-8-9-10-11-12-15(2)17-13-16-14-18-16/h15-16H,3-14H2,1-2H3 |
InChI Key |
DMNXKBLMZAAHJP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(C)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


